![molecular formula C18H19NO5 B144427 (E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide CAS No. 136944-23-5](/img/structure/B144427.png)
(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide, commonly known as DMPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPA is a member of the family of chalcone derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of DMPA is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. DMPA has been shown to inhibit the activity of these pathways, leading to the suppression of cell growth, inflammation, and oxidative stress.
Biochemische Und Physiologische Effekte
DMPA has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. DMPA has been shown to scavenge free radicals and protect cells from oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In cancer research, DMPA has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
DMPA has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. However, DMPA also has some limitations, including its poor solubility in water and limited stability under certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on DMPA. One potential direction is the development of DMPA-based therapeutics for the treatment of cancer, diabetes, and neurodegenerative disorders. Another direction is the investigation of the molecular mechanisms underlying the biological activities of DMPA. Additionally, the synthesis of novel DMPA derivatives with improved solubility and stability could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of DMPA involves the reaction of 3,4-dihydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction proceeds through the Claisen-Schmidt condensation, followed by an intramolecular cyclization step to yield DMPA. The purity of the synthesized compound can be confirmed by NMR and mass spectrometry analysis.
Wissenschaftliche Forschungsanwendungen
DMPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, DMPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, DMPA has been found to improve insulin sensitivity and glucose uptake in muscle cells. In neurodegenerative disorder research, DMPA has been shown to protect neurons from oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
136944-23-5 |
|---|---|
Produktname |
(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide |
Molekularformel |
C18H19NO5 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C18H19NO5/c1-23-16-7-4-13(10-17(16)24-2)11-19-18(22)8-5-12-3-6-14(20)15(21)9-12/h3-10,20-21H,11H2,1-2H3,(H,19,22)/b8-5+ |
InChI-Schlüssel |
AUVWQXWYHSOBAW-VMPITWQZSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



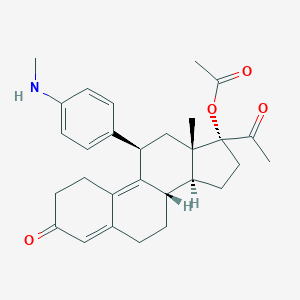
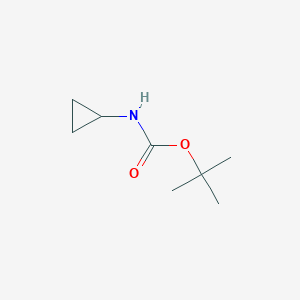
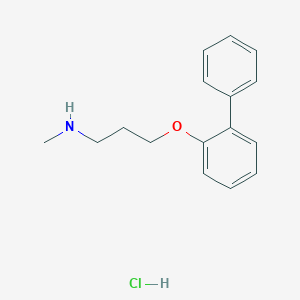

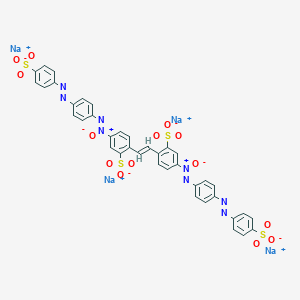
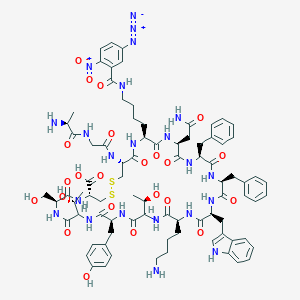
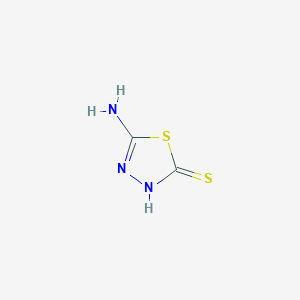
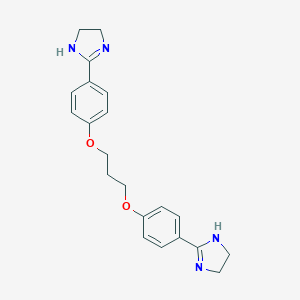

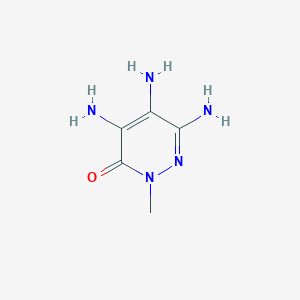
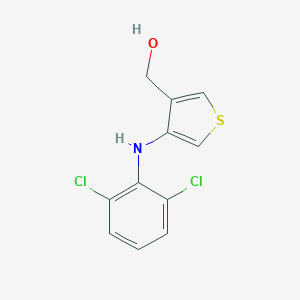
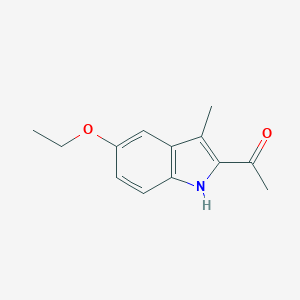
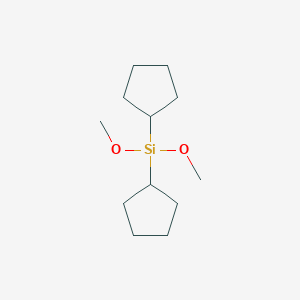
![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)